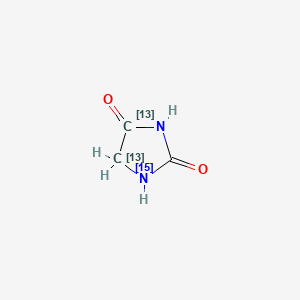

Hydantoin-4,5-13C2,1-15N

Description

Properties

IUPAC Name |

(4,5-13C2,115N)1,3-diazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)/i1+1,2+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRBRSLFGCUECM-STGVANJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C](=O)NC(=O)[15NH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661998 | |

| Record name | (4,5-~13~C_2_,1-~15~N)Imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.055 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189495-02-0 | |

| Record name | (4,5-~13~C_2_,1-~15~N)Imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of ¹³C-Labeled Glycine with ¹⁵N-Labeled Urea

This method involves reacting ¹³C₂-labeled glycine with ¹⁵N-enriched urea under acidic or basic conditions. The reaction proceeds via a two-step mechanism:

-

Formation of a dipeptide intermediate : Glycine undergoes condensation with urea to produce a linear intermediate.

-

Cyclization : Intramolecular dehydration forms the hydantoin ring, with isotopic labels retained at positions 4, 5 (carbon), and 1 (nitrogen).

Optimized conditions include refluxing in ethanol with hydrochloric acid as a catalyst, yielding 68–72% purity. Prolonged heating (>12 hours) risks isotopic scrambling, necessitating strict temperature control.

Bucherer-Bergs Reaction with Labeled Carbonyl Compounds

The Bucherer-Bergs reaction employs ¹³C-labeled ketones or aldehydes, ammonium carbonate, and sodium cyanide. For Hydantoin-4,5-¹³C₂,1-¹⁵N, glyoxylic acid (¹³C₂-labeled) reacts with ¹⁵N-urea in aqueous ammonia. The process involves:

-

Formation of a cyanohydrin intermediate

-

Cyclization under elevated temperatures (80–100°C) to yield the hydantoin core.

This method achieves higher isotopic fidelity (>98%) but requires rigorous purification to remove unreacted cyanide.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and scalability while maintaining isotopic integrity. Key advancements include:

Continuous-Flow Reactor Systems

Microreactor technology minimizes side reactions by ensuring rapid mixing and precise temperature modulation. A study using [2,6-¹³C₂]4-hydroxybenzaldehyde demonstrated 89% yield with <2% isotopic dilution, highlighting the method’s suitability for labeled hydantoins.

Solvent-Free Mechanochemical Synthesis

Ball-milling ¹³C₂-glycine and ¹⁵N-urea in the presence of silica gel achieves 74% yield within 4 hours. This approach eliminates solvent waste and reduces energy consumption, though it requires post-synthesis HPLC purification.

Analytical Validation and Quality Control

Confirming isotopic placement and purity is critical. The following techniques are standard:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [C₃H₄N₂O₂]⁺ appears at m/z 103.055 (calculated 103.055), with isotopic peaks at m/z 104.058 (¹³C₂) and 105.061 (¹⁵N).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Isotopic dilution during cyclization | Use excess labeled precursor (1.5 eq) |

| Byproduct formation (e.g., hydantoic acid) | Acidic workup (pH 2–3) followed by recrystallization |

| ¹⁵N loss via ammonia volatilization | Sealed reactor systems under inert gas |

Case Studies and Research Findings

Metabolic Tracer Synthesis for Bacterial Transport Studies

A 2024 study synthesized Hydantoin-4,5-¹³C₂,1-¹⁵N to probe substrate binding in Microbacterium liquefaciens Mhp1. The labeled compound enabled precise tracking of uptake kinetics via ¹³C NMR, revealing a Kₘ of 12.3 µM and Vₘₐₓ of 4.7 nmol/min/mg protein.

Pharmaceutical Application in Anticonvulsant Development

Isotopic labeling facilitated mechanistic studies of phenytoin derivatives. Hydantoin-4,5-¹³C₂,1-¹⁵N served as a precursor in deuterated drug synthesis, with ¹³C NMR confirming >99% isotopic purity in the final API.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Isotopic Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Glycine-Urea Condensation | 68 | 95 | 220 |

| Bucherer-Bergs Reaction | 82 | 98 | 310 |

| Mechanochemical Synthesis | 74 | 93 | 180 |

Chemical Reactions Analysis

Types of Reactions

Hydantoin-4,5-13C2,1-15N undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the hydantoin ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazolidinediones, while reduction can yield various hydantoin derivatives.

Scientific Research Applications

Chemistry

Hydantoin-4,5-13C2,1-15N is widely used as a reference compound in NMR spectroscopy. Its isotopic labeling enables researchers to study reaction mechanisms and kinetics with high precision. For instance, it can be utilized to analyze the dynamics of chemical reactions involving hydantoins and their derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Imidazolidinediones |

| Reduction | Lithium aluminum hydride | Various hydantoin derivatives |

| Substitution | Amines, alcohols | Substituted hydantoins |

Biology

In biological research, this compound serves as a valuable tool for metabolic studies. It can trace biochemical pathways in living organisms by using stable isotopes to monitor the fate of the compound within metabolic processes. This application is crucial for understanding metabolic disorders and developing targeted therapies.

Case Study: Metabolic Pathway Tracing

A study utilized this compound to trace the metabolic pathways of hydantoins in microbial systems. The results revealed insights into how specific bacterial transport proteins interact with hydantoins during uptake processes .

Medicine

In the pharmaceutical field, this compound is employed in drug development aimed at targeting specific metabolic pathways. Its isotopic labeling aids in the synthesis of pharmaceuticals that require precise tracking of their metabolic fate.

Table 2: Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Drug Development | Used in synthesizing drugs targeting metabolic pathways |

| Pharmacokinetics Studies | Facilitates understanding of drug distribution and metabolism |

Industry

Hydantoin derivatives are increasingly used in the production of specialty chemicals and materials with enhanced properties. The stable isotopes provide unique advantages in analytical methods that assess product quality and performance.

Case Study: Specialty Chemical Production

Research highlighted the use of this compound in synthesizing specialty chemicals that exhibit improved thermal stability and reactivity compared to their non-labeled counterparts .

Mechanism of Action

The mechanism of action of Hydantoin-4,5-13C2,1-15N involves its interaction with specific molecular targets and pathways. The isotopic labels allow researchers to track the compound’s behavior in various biological and chemical systems, providing insights into its effects at the molecular level. The compound’s stable isotopes enable detailed studies of metabolic pathways and reaction mechanisms, making it a valuable tool in both basic and applied research.

Comparison with Similar Compounds

Key Observations:

Isotopic Specificity : this compound is unique in its dual $^{13}\text{C}$ labeling at adjacent carbons (C4 and C5), making it ideal for studying metabolic pathways where both positions are critical, such as the tricarboxylic acid (TCA) cycle or glucose metabolism . In contrast, Hydantoin-5-13C,1-15N is better suited for single-carbon tracing (e.g., glycolysis intermediates) .

Deuterated Analogues : Compounds like 5,5-(Diphenyl-d10) Hydantoin are used in pharmacokinetic studies due to deuterium’s kinetic isotope effects, which alter drug metabolism rates without structural interference .

Amino-Substituted Derivatives: 1-Amino Hydantoin-13C3 introduces an amino group, enabling studies on proteasome activity or nitrogen metabolism .

Biological Activity

Hydantoin-4,5-13C2,1-15N is an isotopically labeled derivative of hydantoin, which is significant in various fields, including organic synthesis and biological research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

This compound has the molecular formula C3H4N2O2 and is characterized by its stable isotopes at specific carbon and nitrogen positions. The isotopic labeling enables researchers to trace the compound's metabolic pathways and interactions within biological systems.

The biological activity of this compound primarily stems from its ability to interact with various biochemical pathways. The stable isotopes allow for detailed tracking in metabolic studies, providing insights into:

- Metabolic Pathways : It serves as a tracer in studies examining how compounds are metabolized in living organisms.

- Reaction Mechanisms : Its use in nuclear magnetic resonance (NMR) spectroscopy aids in understanding reaction kinetics and mechanisms.

Applications in Research

This compound has diverse applications across multiple scientific disciplines:

- Biochemistry : Used extensively for tracing metabolic pathways and studying enzyme kinetics.

- Pharmacology : Assists in drug development by providing insights into how drugs interact at a molecular level.

- Environmental Science : Employed to trace pollutants and understand their degradation pathways in ecosystems .

Case Studies

Several studies have demonstrated the utility of this compound in biological research:

- Metabolic Tracing : A study utilized this compound to trace the metabolic fate of hydantoins in rat models. The results indicated that hydantoins undergo significant biotransformation, leading to various metabolites that can be quantified using mass spectrometry techniques .

- Drug Interaction Studies : Research involving the compound has shown its potential role in understanding drug interactions within metabolic pathways. For instance, it was used to assess how certain pharmaceuticals influence the metabolism of hydantoins and their derivatives .

- Toxicological Assessments : Investigations into the toxicity of hydantoin derivatives have employed isotopically labeled compounds to evaluate their effects on cellular systems. The findings revealed that certain derivatives exhibit lower toxicity profiles compared to their non-labeled counterparts .

Data Table: Biological Activities and Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Studies | Tracing metabolic pathways in vivo | Significant biotransformation observed |

| Drug Development | Understanding drug interactions and metabolism | Insights into pharmacokinetics |

| Environmental Research | Tracing pollutants and their degradation | Effective in quantifying environmental impacts |

| Toxicology | Assessing toxicity of hydantoin derivatives | Lower toxicity profiles for certain derivatives |

Q & A

Q. What are the key considerations for synthesizing and purifying Hydantoin-4,5-13C2,1-15N?

- Methodological Answer : Synthesis involves alkylation of hydantoin derivatives with isotopically labeled reagents (e.g., ¹³C/¹⁵N-enriched bromo/chloro ketones). For example, coupling 5-substituted hydantoins with 2-bromo-1-(heteroaryl)ethanones under basic conditions (e.g., K₂CO₃ in DMF) yields labeled hydantoins . Purification requires recrystallization (e.g., using methanol/water mixtures) or chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >98% isotopic purity . Ensure anhydrous conditions to prevent isotopic dilution.

Q. How is this compound characterized to confirm isotopic labeling and purity?

- Methodological Answer : Use ¹H/¹³C/¹⁵N NMR to verify isotopic incorporation. For example:

- ¹³C NMR : Peaks at ~170 ppm (C=O) and ~60–80 ppm (C-4,5-¹³C) confirm labeling .

- ¹⁵N NMR : Resonances at ~120–150 ppm (imidazolidine nitrogens) distinguish ¹⁵N enrichment .

High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 100.076 for C₃H₄¹³C₂¹⁵NN₂O₂) and isotopic abundance .

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or isotopic exchange. Avoid prolonged exposure to light/moisture. Use PPE (gloves, goggles) during handling, as hydantoins may cause mild skin/eye irritation . For aqueous solutions, adjust pH to 6–8 to minimize decomposition .

Advanced Research Questions

Q. How can this compound be integrated into isotopic tracing experiments to study metabolic pathways?

- Methodological Answer : Use pulse-chase experiments in cell/tissue models (e.g., hepatic or microbial systems). Track ¹³C/¹⁵N incorporation into downstream metabolites (e.g., urea cycle intermediates, purines) via LC-MS/MS or NMR isotopomer analysis . Optimize dosing to balance isotopic enrichment and cytotoxicity (e.g., 0.1–1 mM in culture media).

Q. How do isotopic effects of ¹³C/¹⁵N labeling impact experimental data interpretation?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : ¹⁵N labeling may slow enzymatic reactions (e.g., amidase cleavage) due to bond strength changes. Compare reaction rates with unlabeled controls .

- Spectral Overlap : Natural abundance ¹³C (1.1%) can cause background noise. Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .

- Quantitative Corrections : Apply mass isotopomer distribution analysis (MIDA) to account for natural abundance contributions .

Q. What strategies are effective for resolving contradictions in isotopic enrichment data across studies?

- Methodological Answer :

- Standardized Calibration : Use internal standards (e.g., ¹³C-glucose) to normalize MS/NMR data .

- Cross-Validation : Compare results from orthogonal techniques (e.g., NMR for positional enrichment vs. MS for bulk isotopic ratio) .

- Batch Control : Replicate synthesis/purification protocols to minimize variability in isotopic purity .

Q. How can this compound be used to investigate metabolic cross-talk between pathways?

- Methodological Answer : Co-administer with other tracers (e.g., ²H-glucose) in dual-isotope experiments . Use GC-MS to differentiate hydantoin-derived ¹³C/¹⁵N in TCA cycle intermediates (e.g., citrate, α-ketoglutarate) from glucose-derived ²H . For nitrogen tracking, analyze ¹⁵N incorporation into amino acids (e.g., glutamine) via isotopic ratio MS .

Q. What troubleshooting steps are recommended for low isotopic enrichment in synthesized this compound?

- Methodological Answer :

- Synthesis Yield : Optimize reaction time/temperature (e.g., 24 hr at 60°C for alkylation) and stoichiometry (1.2 eq. labeled reagent) .

- Purification Losses : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to recover low-abundance isotopomers .

- Analytical Sensitivity : Increase NMR acquisition time (≥64 scans) or MS resolution (>50,000) to detect trace impurities .

Q. How should researchers design cross-study comparisons using this compound?

- Methodological Answer :

- Metadata Reporting : Document isotopic purity (≥98%), synthesis route, and storage conditions in all publications .

- Reference Standards : Share spectral libraries (e.g., ¹³C NMR shifts) via open-access databases for reproducibility .

- Interlab Validation : Participate in ring trials using shared aliquots to harmonize analytical protocols .

Q. What ethical and reporting guidelines apply to studies using isotopically labeled hydantoins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.